molecular formula C22H15BrN2O2 B2682961 3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide CAS No. 479513-06-9

3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide

Cat. No.: B2682961
CAS No.: 479513-06-9
M. Wt: 419.278
InChI Key: UEKOPYIRUDTYBO-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide (CAS 479513-06-9) is a high-purity synthetic compound offered for neuroscience and psychiatric disorder research. This compound has been identified in patent literature as an alpha-7 nicotinic acetylcholine receptor agonist, suggesting its potential research value for investigating novel mechanisms in conditions such as schizophrenia . The molecular formula is C22H15BrN2O2, with a calculated molecular weight of 419.27 g/mol and a predicted topological polar surface area of 62.1 Ų . Predicted physical properties include a density of 1.456 g/cm³ at 20 °C and a boiling point of 588.0 °C . The compound features one hydrogen bond donor and three hydrogen bond acceptors, which may influence its interaction with biological targets . It is supplied with a minimum purity of 95.0% and is intended for in vitro research applications only. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2/c23-18-8-6-7-16(14-18)13-17(15-24)22(26)25-20-11-4-5-12-21(20)27-19-9-2-1-3-10-19/h1-14H,(H,25,26)/b17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKOPYIRUDTYBO-GHRIWEEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CC(=CC=C3)Br)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzaldehyde, 2-phenoxyaniline, and malononitrile.

    Knoevenagel Condensation: 3-bromobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine to form 3-(3-bromophenyl)-2-cyanoacrylonitrile.

    Amidation: The intermediate 3-(3-bromophenyl)-2-cyanoacrylonitrile undergoes amidation with 2-phenoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The phenoxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid).

Major Products Formed

    Substitution: Derivatives with different substituents on the phenyl ring.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Quinone derivatives or other oxidized forms.

Scientific Research Applications

3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the bromophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its biological activity.

Comparison with Similar Compounds

Substituent Variations

  • Brominated Aryl Groups: The 3-bromophenyl group in the target compound contrasts with chlorinated analogs like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide, which demonstrated potent antimicrobial activity against Staphylococcus aureus and MRSA . (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide (CAS 917341-34-5) shares the bromophenyl motif but lacks the cyano and phenoxyphenyl groups, resulting in a simpler structure with lower molecular weight (302.17 g/mol) .
  • Cyano Group: The cyano substituent is a common feature in corrosion inhibitors like ACR-2 and ACR-3, where it enhances adsorption on metal surfaces via dipole interactions . In coumarin derivatives (e.g., (2E)-2-cyano-N-methylprop-2-enamide), the cyano group stabilizes the enamide structure and influences protein binding .
  • Phenoxyphenyl Moieties: (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide (CAS 109314-45-6) shares the phenoxyphenyl group but lacks the N-(2-phenoxyphenyl) substitution, highlighting the target compound’s unique dual aryl-ether configuration .

Physicochemical Properties

Melting Points and Stability

  • Brominated derivatives generally exhibit higher melting points compared to non-halogenated analogs due to increased molecular symmetry and halogen bonding. For example: (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide: No reported melting point . Dichlorinated cinnamanilides: Melting points >200°C, correlating with enhanced thermal stability .
  • Cyano groups contribute to rigidity, as seen in (2E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide (m.p. 284–286°C) .

Lipophilicity and Solubility

  • Chlorinated analogs in showed log P values correlated with antimicrobial efficacy, suggesting similar trends for brominated derivatives.
  • Cyano-substituted acrylamides like ACR-2 and ACR-3 demonstrated moderate solubility in polar solvents (e.g., DMSO), critical for their corrosion inhibition properties .

Antimicrobial Potential

  • 3,4-Dichlorocinnamanilides outperformed monochlorinated analogs against S. aureus and mycobacteria, with submicromolar MIC values . The target compound’s bromine atom may offer similar or superior activity due to enhanced electrophilicity.

Corrosion Inhibition

  • ACR-2 and ACR-3 achieved >84% inhibition efficiency on copper via adsorption governed by the Langmuir isotherm . The cyano and aryl groups in the target compound may similarly coordinate metal surfaces, though bromine’s steric effects could modulate performance.

Protein Binding

  • Coumarin derivatives with cyano groups exhibited strong binding to human serum albumin (HSA), driven by hydrophobic and hydrogen-bonding interactions . The phenoxyphenyl moiety in the target compound may enhance HSA affinity, prolonging plasma half-life.

Biological Activity

3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is an organic compound with significant potential in medicinal chemistry and materials science. Its structure features a bromophenyl group, a cyano group, and a phenoxyphenyl moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide. Its molecular formula is C22H15BrN2O2, and it has a molecular weight of approximately 419.27 g/mol. The presence of the bromine atom allows for unique interactions, such as halogen bonding, enhancing its biological activity compared to similar compounds.

PropertyValue
IUPAC Name(E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
Molecular FormulaC22H15BrN2O2
Molecular Weight419.27 g/mol
Synonyms3-Bromo-phenyl-cyano-propenamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group can participate in hydrogen bonding and π-π stacking interactions, while the bromophenyl group may engage in halogen bonding, which can modulate the activity of target proteins.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer or inflammation.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
    • Case Study : A study demonstrated that derivatives of similar structures showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects.
  • Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
    • Research Finding : In vitro studies indicated that related compounds reduced pro-inflammatory cytokine levels in cell cultures.
  • Antimicrobial Properties : There is evidence suggesting that the compound may exhibit antimicrobial activity against certain bacterial strains.
    • Example : Compounds with similar structural motifs have shown effectiveness against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

CompoundAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundYesYesPotentially
3-(3-chlorophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamideModerateYesLimited
3-(3-fluorophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamideYesModerateYes

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